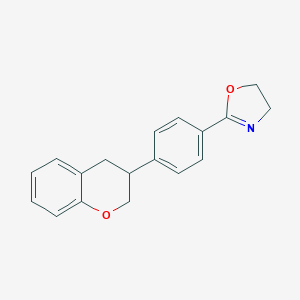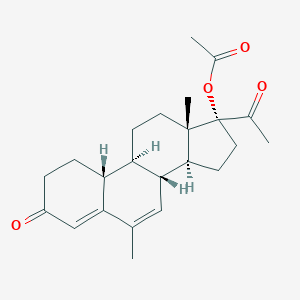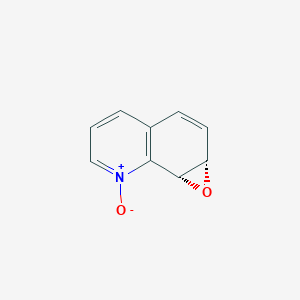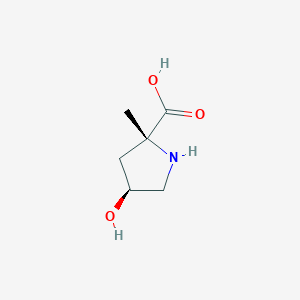
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is an important chemical compound that plays a key role in various biological processes. It is a small signaling molecule that is produced by a wide range of bacteria and is involved in cell-to-cell communication, a process known as quorum sensing.
作用机制
The mechanism of action of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its binding to specific receptors on the surface of bacterial cells. This binding triggers a series of signaling events that ultimately lead to changes in gene expression and bacterial behavior. The exact mechanism of this process is still being studied, but it is believed to involve the activation of various transcription factors and the modulation of intracellular signaling pathways.
生化和生理效应
The biochemical and physiological effects of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are diverse and depend on the specific bacterial species and context in which it is produced. In general, (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone is involved in regulating a wide range of bacterial processes, including biofilm formation, virulence, and antibiotic resistance. It has also been shown to play a role in the symbiotic interactions between bacteria and their hosts, such as in the formation of nitrogen-fixing nodules in leguminous plants.
实验室实验的优点和局限性
The use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in lab experiments has several advantages and limitations. One advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone as a signaling molecule in bacterial systems allows for the study of complex behaviors and interactions between bacterial communities.
However, there are also limitations to the use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in lab experiments. One limitation is the potential for cross-talk between different bacterial species that produce different signaling molecules. This can complicate the interpretation of experimental results and make it difficult to isolate the effects of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone alone. Additionally, the use of synthetic analogs of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone can introduce confounding factors that may affect the results of experiments.
未来方向
There are many potential future directions for research on (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid. One direction is the development of new synthetic analogs of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone that can be used to study specific bacterial systems or processes. Another direction is the investigation of the role of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone in non-bacterial systems, such as in the interactions between plants and their microbiomes. Finally, the development of new techniques for studying quorum sensing in vivo, such as using imaging technologies to visualize bacterial communities in real-time, could greatly enhance our understanding of the role of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone and other signaling molecules in bacterial behavior and ecology.
Conclusion
In conclusion, (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is an important signaling molecule that plays a key role in bacterial quorum sensing. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research on (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone that could greatly enhance our understanding of bacterial behavior and ecology.
合成方法
The synthesis of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves the reaction of L-serine with acetaldehyde in the presence of a catalyst. The resulting product is then converted to the lactone form using a mild acid, such as hydrochloric acid. This method is relatively simple and has been used by many researchers to synthesize (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid.
科学研究应用
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its role in bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other to regulate gene expression and coordinate their behavior. (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone is one of the most common signaling molecules used in quorum sensing, and its production and detection are crucial for the proper functioning of many bacterial communities.
属性
CAS 编号 |
142896-75-1 |
|---|---|
产品名称 |
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m0/s1 |
InChI 键 |
IWARIVJLIISIED-UJURSFKZSA-N |
手性 SMILES |
C[C@@]1(C[C@@H](CN1)O)C(=O)O |
SMILES |
CC1(CC(CN1)O)C(=O)O |
规范 SMILES |
CC1(CC(CN1)O)C(=O)O |
同义词 |
D-Proline, 4-hydroxy-2-methyl-, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



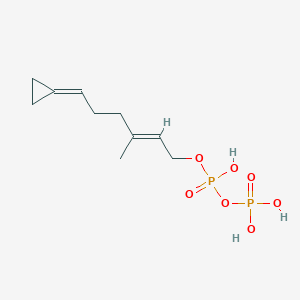
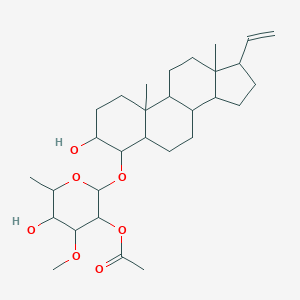
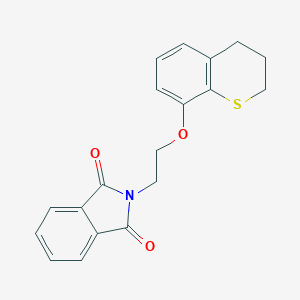
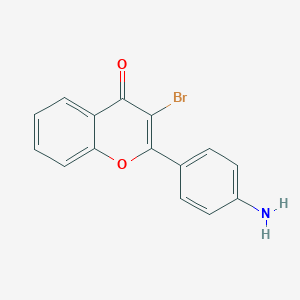

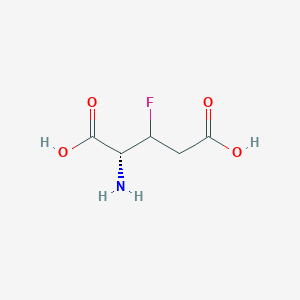
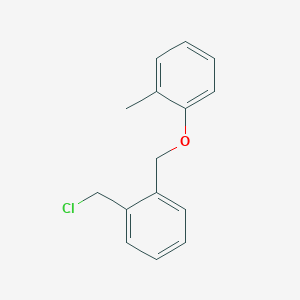
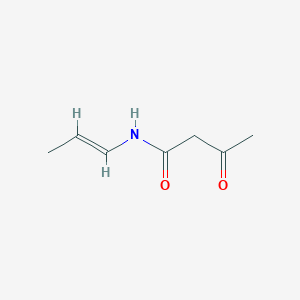
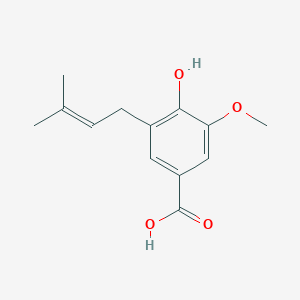
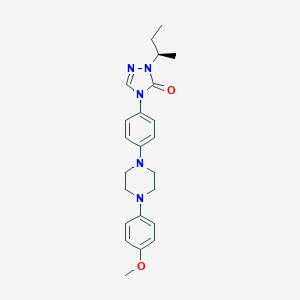
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
